molecular formula C12H20N4O2S B6435160 N-{[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide CAS No. 2549041-88-3

N-{[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide

Cat. No.: B6435160
CAS No.: 2549041-88-3
M. Wt: 284.38 g/mol
InChI Key: DQJKCAZGBNKKQA-UHFFFAOYSA-N
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Description

N-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is a sulfonamide derivative featuring a 4,6-dimethylpyrimidinyl-substituted azetidine ring. This compound integrates a methanesulfonamide group, which is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation. While its exact applications remain under investigation, its structural motifs suggest relevance in drug discovery, particularly in targeting kinases or microbial enzymes .

Properties

IUPAC Name

N-[[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-9-5-10(2)14-12(13-9)16-7-11(8-16)6-15(3)19(4,17)18/h5,11H,6-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJKCAZGBNKKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC(C2)CN(C)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related sulfonamide and pyrimidine derivatives (Table 1). Key differences in functional groups, ring systems, and substituents are highlighted to elucidate their impact on physicochemical and biological properties.

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Reported Applications
N-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide Azetidine ring linked to dimethylpyrimidine and methanesulfonamide Methanesulfonamide, azetidine, dimethylpyrimidine ~325.4 (calculated) Potential kinase inhibitor
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N′-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide Pyrimidinyl-sulfanyl group coupled to nitro-substituted acetohydrazide Sulfanyl, nitro, hydrazide ~375.4 (calculated) Antimicrobial activity (inferred)
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Benzenesulfonamide with pyridinyl-aniline substituent Benzenesulfonamide, pyridine, aniline ~329.4 (calculated) Enzyme inhibition studies

Key Observations:

  • Rigidity vs. Flexibility: The azetidine ring in the target compound introduces conformational restraint compared to the flexible hydrazide chain in the acetohydrazide derivative . This may enhance target-binding precision but reduce solubility.
  • In contrast, the dimethylpyrimidine group in the target compound may participate in π-π stacking or hydrogen bonding .
  • Sulfonamide Variations: The methanesulfonamide group in the target compound is smaller and less lipophilic than the benzenesulfonamide group in N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (), which could influence membrane permeability and metabolic stability .

Research Findings and Data Limitations

  • Structural Analysis: Crystallographic data for the target compound is unreported, but tools like SHELX and WinGX () are widely used for such analyses. Its dimethylpyrimidine group is analogous to kinase inhibitors like imatinib, suggesting similar binding modes.
  • Data Gaps: Experimental data on solubility, logP, and IC50 values for the target compound are absent in available literature. Comparisons rely on inferred properties from structural analogs.

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